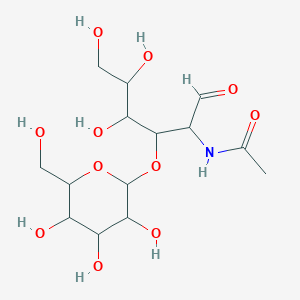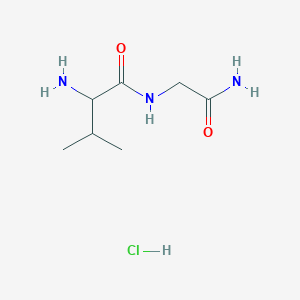![molecular formula C25H32O10 B12320313 2-[[7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12320313.png)
2-[[7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schizandriside is a phenolic compound found in various plants, including Alchornea cordifolia and Uvaria tonkinensis var. subglabra . It is classified as a lignan, a type of phenylpropanoid, and exhibits significant pharmacological effects, including antioxidant and anti-tumor activities . Schizandriside has a molecular formula of C25H32O10 and a molecular weight of 492.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of schizandriside involves a tandem Michael-aldol reaction to construct the lignan skeleton . The synthesis typically includes six steps, starting from a cyclization step. Glycosylation is performed using the Koenigs–Knorr condition with silver trifluoromethanesulfonate and 1,1,3,3-tetramethylurea as reagents . The final product is obtained through deprotection and purification using reverse-phase high-performance liquid chromatography .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of schizandriside. Most of the available data focuses on laboratory-scale synthesis for research purposes .
Chemical Reactions Analysis
Types of Reactions: Schizandriside undergoes various chemical reactions, including:
Oxidation: Schizandriside can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in schizandriside.
Substitution: Substitution reactions can introduce new functional groups into the schizandriside molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of schizandriside, which can exhibit different pharmacological properties .
Scientific Research Applications
Schizandriside has a wide range of scientific research applications, including:
Mechanism of Action
Schizandriside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which can protect cells from damage . The molecular targets and pathways involved include the inhibition of NOX2 expression and activation of the PI3K/Akt pathway . These mechanisms contribute to its anti-tumor and neuroprotective effects .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[[7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O10/c1-32-20-6-12(3-4-17(20)27)22-15-8-18(28)21(33-2)7-13(15)5-14(9-26)16(22)10-34-25-24(31)23(30)19(29)11-35-25/h3-4,6-8,14,16,19,22-31H,5,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSJJCSJHIDTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12320231.png)
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)



![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)





![3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol](/img/structure/B12320299.png)
![[Ru(bpm)3][Cl]2](/img/structure/B12320301.png)
![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)](/img/structure/B12320307.png)
